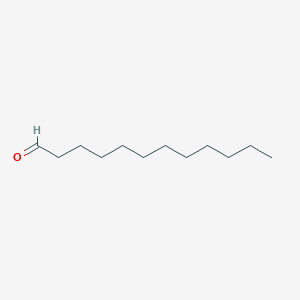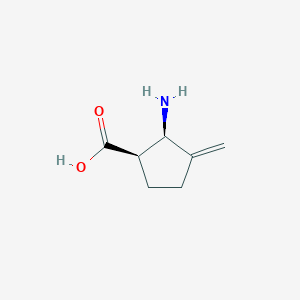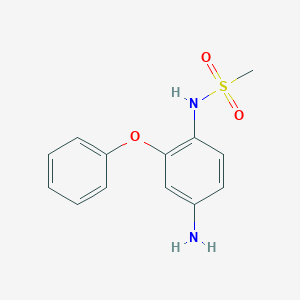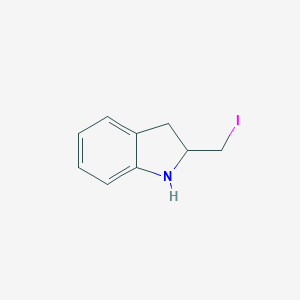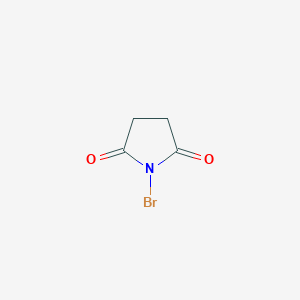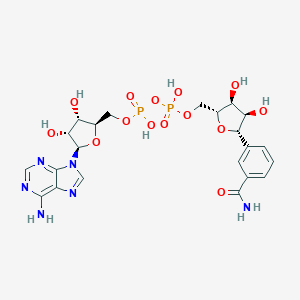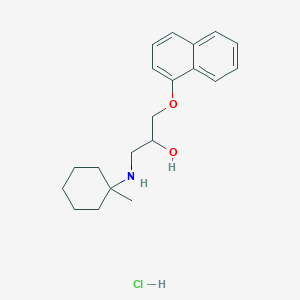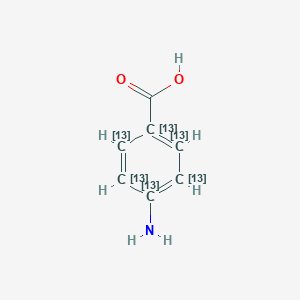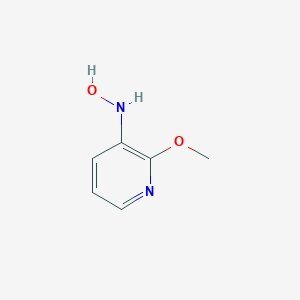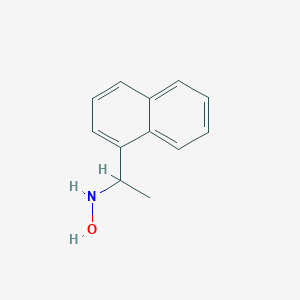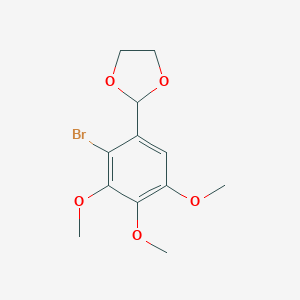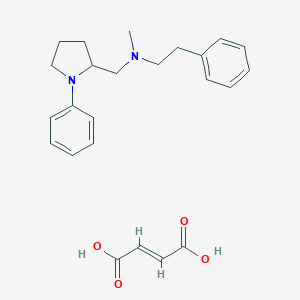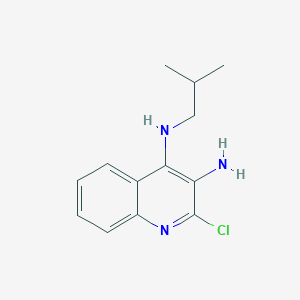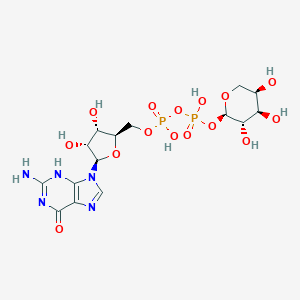
Guanidine diphosphate-arabinopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine diphosphate-arabinopyranose (GDP-Ara) is a nucleotide sugar that plays a vital role in the biosynthesis of arabinogalactan, a major component of the cell wall in plants. GDP-Ara is synthesized from GDP-mannose through a series of enzymatic reactions. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of GDP-Ara.
Mécanisme D'action
Guanidine diphosphate-arabinopyranose is involved in the biosynthesis of arabinogalactan, a major component of the cell wall in plants. Arabinogalactan plays a crucial role in plant growth and development, as well as in plant-microbe interactions. Guanidine diphosphate-arabinopyranose is also involved in the biosynthesis of lipopolysaccharides (LPS) in bacteria. LPS is a major component of the outer membrane of Gram-negative bacteria and plays a crucial role in bacterial virulence.
Effets Biochimiques Et Physiologiques
Guanidine diphosphate-arabinopyranose has been shown to play a crucial role in plant growth and development, as well as in plant-microbe interactions. Inhibition of Guanidine diphosphate-arabinopyranose biosynthesis has been shown to result in reduced arabinogalactan levels in the cell wall, leading to altered cell wall properties and reduced plant growth. In bacteria, inhibition of Guanidine diphosphate-arabinopyranose biosynthesis has been shown to result in reduced LPS levels, leading to reduced bacterial virulence.
Avantages Et Limitations Des Expériences En Laboratoire
Guanidine diphosphate-arabinopyranose is a valuable tool for studying the biosynthesis of arabinogalactan in plants and lipopolysaccharides in bacteria. However, the synthesis of Guanidine diphosphate-arabinopyranose is complex and requires multiple enzymatic steps, making it difficult to produce in large quantities. In addition, the use of Guanidine diphosphate-arabinopyranose in lab experiments can be limited by its instability and short half-life.
Orientations Futures
There are several future directions for research on Guanidine diphosphate-arabinopyranose. One area of interest is the development of new methods for the synthesis of Guanidine diphosphate-arabinopyranose that are more efficient and cost-effective. Another area of interest is the study of the role of Guanidine diphosphate-arabinopyranose in plant-microbe interactions, particularly in the context of plant defense against pathogens. Finally, the potential of Guanidine diphosphate-arabinopyranose as a therapeutic target in bacterial infections warrants further investigation.
Méthodes De Synthèse
Guanidine diphosphate-arabinopyranose is synthesized from GDP-mannose through a series of enzymatic reactions. The first step involves the conversion of GDP-mannose to GDP-4-keto-6-deoxy-mannose by the enzyme GDP-mannose-4,6-dehydratase. The second step involves the reduction of GDP-4-keto-6-deoxy-mannose to GDP-4-keto-6-deoxy-4,6-dideoxy-mannose by the enzyme GDP-4-keto-6-deoxy-mannose-3,5-epimerase. The final step involves the addition of an arabinofuranosyl group to GDP-4-keto-6-deoxy-4,6-dideoxy-mannose by the enzyme GDP-arabinopyranose mutase, resulting in the formation of Guanidine diphosphate-arabinopyranose.
Applications De Recherche Scientifique
Guanidine diphosphate-arabinopyranose has been extensively studied for its role in the biosynthesis of arabinogalactan, a major component of the cell wall in plants. Arabinogalactan plays a crucial role in plant growth and development, as well as in plant-microbe interactions. Guanidine diphosphate-arabinopyranose has also been studied for its potential as a therapeutic target in bacterial infections. Inhibition of Guanidine diphosphate-arabinopyranose biosynthesis has been shown to be effective in reducing bacterial growth and virulence.
Propriétés
Numéro CAS |
130272-39-8 |
|---|---|
Nom du produit |
Guanidine diphosphate-arabinopyranose |
Formule moléculaire |
C15H23N5O15P2 |
Poids moléculaire |
575.32 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O15P2/c16-15-18-11-6(12(26)19-15)17-3-20(11)13-9(24)8(23)5(33-13)2-32-36(27,28)35-37(29,30)34-14-10(25)7(22)4(21)1-31-14/h3-5,7-10,13-14,21-25H,1-2H2,(H,27,28)(H,29,30)(H3,16,18,19,26)/t4-,5-,7-,8-,9-,10+,13-,14-/m1/s1 |
Clé InChI |
YMGVYRGWAJJYOU-AUAPHEICSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O |
Synonymes |
guanidine diphosphate-arabinopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



